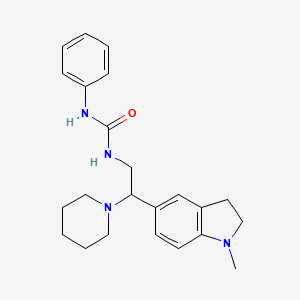

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes an indoline moiety, a piperidine ring, and a phenylurea group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea typically involves multiple steps:

-

Formation of the Indoline Moiety:

- Starting with an appropriate indole derivative, the indoline ring can be formed through reduction reactions.

- Common reagents: Sodium borohydride (NaBH4) or catalytic hydrogenation.

-

Alkylation of Indoline:

- The indoline is then alkylated using a suitable alkyl halide to introduce the 1-methyl group.

- Common reagents: Methyl iodide (CH3I) or methyl bromide (CH3Br).

-

Formation of the Piperidine Ring:

- The piperidine ring is introduced through a nucleophilic substitution reaction with a piperidine derivative.

- Common reagents: Piperidine and a suitable leaving group such as tosylate or mesylate.

-

Urea Formation:

- The final step involves the reaction of the intermediate with phenyl isocyanate to form the urea linkage.

- Common reagents: Phenyl isocyanate (C6H5NCO).

Industrial Production Methods: While the laboratory synthesis involves multiple steps and purification processes, industrial production may employ optimized conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized to introduce functional groups or modify existing ones.

- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction:

- Reduction reactions can be used to modify the indoline or piperidine rings.

- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

-

Substitution:

- Nucleophilic or electrophilic substitution reactions can introduce new substituents.

- Common reagents: Halides, sulfonates.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea has several applications in scientific research:

-

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and potential as a catalyst in organic reactions.

-

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in the study of enzyme inhibition and receptor binding.

-

Medicine:

- Explored as a potential therapeutic agent due to its bioactive properties.

- Studied for its effects on various biological pathways and targets.

-

Industry:

- Potential applications in the development of new materials and chemical processes.

- Used in the synthesis of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

-

Enzyme Inhibition:

- Inhibiting key enzymes involved in metabolic pathways.

- Binding to the active site of enzymes and preventing substrate access.

-

Receptor Binding:

- Interacting with cellular receptors to modulate signal transduction.

- Affecting receptor conformation and downstream signaling pathways.

-

Pathway Modulation:

- Influencing various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

- 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(4-methylphenyl)urea

- 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Uniqueness:

- The specific substitution pattern on the indoline and piperidine rings.

- The presence of the phenylurea group, which may confer unique biological activities.

- Differences in reactivity and interaction with molecular targets compared to similar compounds.

This detailed article provides a comprehensive overview of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, a compound notable for its unique structural features, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Structural Characteristics

The compound has a complex structure characterized by:

- Indoline Moiety : Contributes to interactions with various biological targets.

- Piperidine Ring : Enhances the compound's ability to engage with neurotransmitter systems.

- Urea Functional Group : Often associated with enzyme inhibition properties.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune modulation. This pathway is crucial in cancer immunotherapy as IDO1 inhibition can enhance anti-tumor immunity .

In Vitro Studies

A series of in vitro studies have evaluated the inhibitory effects of various phenyl urea derivatives on IDO1. For instance:

- Compound i12 demonstrated significant IDO1 inhibitory activity with an IC50 value of 0.7 nM, indicating its potential as a lead compound for further development .

- Other derivatives showed varying degrees of activity, emphasizing the importance of structural modifications for enhancing potency.

Case Study 1: IDO1 Inhibition

In a study focused on IDO1 inhibitors, several compounds were synthesized based on the phenyl urea scaffold. The findings highlighted that:

- The presence of specific functional groups significantly influenced the binding affinity to IDO1.

- Compounds lacking a carboxyl group exhibited no inhibitory activity, underscoring the necessity of this group for effective binding .

Case Study 2: Neuropharmacological Potential

Research into compounds similar to this compound suggests potential neuropharmacological applications. The indole structure is known for modulating serotonin receptors, which are pivotal in treating mood disorders and other neurological conditions.

Data Table: Summary of Biological Activities

| Compound Name | Biological Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound i12 | IDO1 | 0.7 | Potent lead for anti-tumor applications |

| Compound g3 | IDO1 | Not active | Lacks carboxyl group |

| Compound i24 | IDO1 | Moderate | Contains nitro group; potential toxicity |

Propiedades

IUPAC Name |

1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-24-23(28)25-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLGPJRBZLSNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.